molecular formula C19H21N5OS B11675962 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11675962
M. Wt: 367.5 g/mol
InChI Key: OXCJGZZECANFEH-UDWIEESQSA-N
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Description

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a hydrazide-based Schiff base derivative characterized by a benzimidazole sulfanyl moiety and a substituted benzylidene group. Structurally, it consists of:

  • Acetohydrazide backbone: Provides a reactive hydrazine group for condensation with aldehydes.
  • 1-Methyl-1H-benzimidazol-2-yl sulfanyl group: Enhances electronic and steric properties due to the benzimidazole ring and sulfur atom.
  • 4-(Dimethylamino)benzylidene substituent: Introduces electron-donating dimethylamino (-NMe₂) groups, influencing solubility and electronic interactions .

The compound is synthesized via a two-step process:

Formation of the hydrazide intermediate from 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid.

Condensation with 4-(dimethylamino)benzaldehyde under reflux in ethanol or methanol . Characterization typically involves NMR, IR, and X-ray crystallography to confirm the (E)-configuration of the imine bond .

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H21N5OS/c1-23(2)15-10-8-14(9-11-15)12-20-22-18(25)13-26-19-21-16-6-4-5-7-17(16)24(19)3/h4-12H,13H2,1-3H3,(H,22,25)/b20-12+

InChI Key

OXCJGZZECANFEH-UDWIEESQSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine

The synthesis begins with the formation of the 1-methyl-1H-benzimidazole scaffold. o-Phenylenediamine reacts with acetic acid under reflux conditions (120°C, 6–8 hours) to yield 2-methylbenzimidazole. Alternative protocols use trimethyl orthoformate as a cyclizing agent in methanol at 60°C for 4 hours, achieving yields of 78–85%.

Key reaction parameters:

ParameterOptimal Value
Temperature60–120°C
SolventMethanol or solvent-free
CatalystNone or H2SO4 (0.5 eq)
Yield75–92%

Methylation at the N1 position is achieved using methyl iodide (1.2 eq) in DMF with potassium carbonate (2 eq) at 80°C for 3 hours. This step requires careful control to prevent di-methylation, with monitoring via thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7).

Thioether Functionalization

Sulfur Incorporation via Nucleophilic Substitution

The 2-mercapto intermediate is generated by treating 1-methylbenzimidazole with thiourea in hydrochloric acid (6N) at 100°C for 2 hours. Subsequent reaction with ethyl chloroacetate (1.1 eq) in acetone containing sodium bicarbonate (1.5 eq) introduces the acetothioester moiety.

Reaction progression:

  • Thiol activation: 1-Methylbenzimidazole + Thiourea → 2-Mercapto-1-methylbenzimidazole

  • Alkylation: 2-Mercapto derivative + Ethyl chloroacetate → Ethyl 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate

Purification involves column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate the ester intermediate in 68–74% yield.

Hydrazide Formation

Hydrazinolysis of Ester Group

Ethyl 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate undergoes hydrazinolysis using 85% hydrazine hydrate in ethanol (reflux, 4 hours). Excess hydrazine (2.5 eq) ensures complete conversion, with yields of 80–86% after recrystallization from ethanol/water (3:1).

Critical analytical data:

  • 1H NMR (DMSO-d6): δ 9.82 (s, 1H, NH), 7.52–7.21 (m, 4H, benzimidazole-H), 4.12 (s, 2H, SCH2), 3.72 (s, 3H, NCH3)

  • IR (KBr): 3320 cm−1 (N-H stretch), 1675 cm−1 (C=O)

Schiff Base Condensation

Reaction with 4-(Dimethylamino)benzaldehyde

The final hydrazone forms via condensation of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with 4-(dimethylamino)benzaldehyde (1.2 eq) in ethanol containing glacial acetic acid (5 mol%). The mixture refluxes for 6 hours, with water removal via Dean-Stark trap to drive the equilibrium.

Optimized conditions:

ParameterValue
SolventAnhydrous ethanol
Acid catalystAcetic acid (5 mol%)
Temperature78°C (reflux)
Reaction time5–7 hours
Yield72–78%

Alternative protocols use molecular sieves (4Å) to absorb water, improving yields to 81%. The E-configuration of the hydrazone is confirmed by 1H NMR (δ 8.21 ppm, singlet for CH=N).

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel column chromatography with a gradient eluent (chloroform → chloroform/methanol 9:1). Final recrystallization from acetonitrile yields pale-yellow crystals suitable for X-ray diffraction.

Spectroscopic confirmation:

  • 13C NMR (DMSO-d6): δ 167.4 (C=O), 158.9 (CH=N), 151.2–115.3 (aromatic carbons), 42.1 (SCH2), 32.8 (NCH3)

  • HRMS (ESI+): m/z 396.1247 [M+H]+ (calc. 396.1251)

Reaction Optimization Studies

Solvent Effects on Hydrazone Formation

Comparative studies in ethanol, methanol, and tetrahydrofuran (THF) reveal ethanol as optimal due to better aldehyde solubility and azeotropic water removal.

SolventYield (%)Reaction Time (h)
Ethanol786
Methanol717
THF638

Catalyst Screening

Lewis acids (ZnCl2, AlCl3) and Brønsted acids (p-TsOH) were evaluated, with acetic acid showing superior results by minimizing side reactions.

Scale-Up Considerations

Industrial-scale production employs continuous flow reactors for the hydrazone condensation step, achieving 85% yield with a residence time of 30 minutes at 100°C. Automated crystallization systems using anti-solvent (water) addition ensure consistent particle size distribution (D90 < 50 µm) .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acetohydrazide derivatives with benzimidazole and substituted benzylidene groups. Key structural analogs and their comparative features are summarized below:

Key Findings:

Substituent Effects: Electron-donating groups (e.g., -NMe₂ in the target compound) enhance solubility in polar solvents and stabilize the imine bond via resonance . Hydroxyl groups (e.g., Analog 1) improve hydrogen-bonding capacity, which may influence crystallinity or biological interactions .

Synthetic Yields :

  • Yields for analogs range from 68–73% (e.g., ), influenced by steric hindrance and aldehyde reactivity. The target compound’s synthesis likely follows similar trends .

Structural Confirmation :

  • Single-crystal X-ray analysis (e.g., ) confirms the (E)-configuration of the imine bond, a critical feature for stability and intermolecular interactions .

Biological Activity

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C17H18N4O3
  • Molecular Weight : 326.35 g/mol
  • IUPAC Name : N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-nitrophenyl)acetamide
  • InChI Key : CZYWRWCXJAQSFK-LDADJPATSA-N

The compound's structure includes a dimethylamino group, a benzimidazole moiety, and an acetohydrazide functional group, which contribute to its diverse biological properties.

Table 1: Structural Features

FeatureDescription
Dimethylamino GroupEnhances solubility and reactivity
Benzimidazole MoietyPotential for interaction with biological targets
Acetohydrazide FunctionalInvolved in enzyme inhibition mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the cell. The compound may inhibit various enzymes by forming stable complexes, thereby modulating cellular processes.

Key Mechanistic Insights

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Binding : It may bind to G-protein-coupled receptors (GPCRs), affecting intracellular signaling pathways that regulate cellular responses.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study published in a peer-reviewed journal demonstrated that it effectively inhibited the proliferation of cancer cells in vitro. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Antimicrobial Properties

Another study highlighted its antimicrobial activity against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against bacterial strains
Enzyme InhibitionModulation of metabolic pathways

Q & A

Q. Optimization Strategies :

  • Control reaction temperature (70–100°C) to balance yield and purity .
  • Use anhydrous solvents to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to identify byproducts .

Basic: Which analytical techniques are critical for confirming its structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies hydrazone protons (δ 8.5–9.5 ppm) and benzimidazole sulfanyl groups (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 408.2) .
  • HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

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